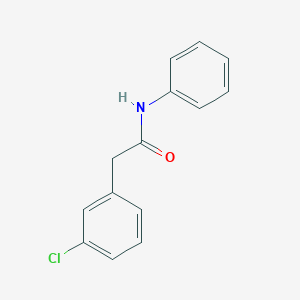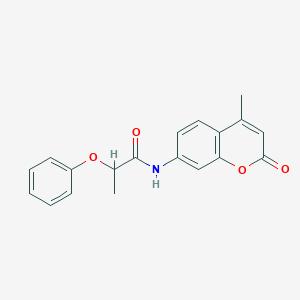
2-(3-chlorophenyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-phenylacetamide, commonly known as Chloroacetanilide, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.72 g/mol. This compound has been used in various scientific research applications, including the synthesis of other organic compounds and as a starting material for the production of herbicides.
Mécanisme D'action
The mechanism of action of Chloroacetanilide is not well understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of fatty acids in plants. This leads to the death of the plant, making it an effective herbicide.
Biochemical and Physiological Effects:
Chloroacetanilide has been shown to have no significant effect on human health when used at low concentrations. However, at higher concentrations, it can cause skin irritation and respiratory problems. It is also toxic to aquatic organisms and can have a negative impact on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Chloroacetanilide has several advantages for use in laboratory experiments, including its low cost, availability, and ease of synthesis. However, it has some limitations, including its toxicity and potential environmental impact.
Orientations Futures
There are several future directions for the study of Chloroacetanilide, including its potential use in the development of new herbicides and other organic compounds. Further research is also needed to better understand its mechanism of action and potential impact on human health and the environment. Additionally, new methods for the synthesis of Chloroacetanilide and its derivatives could be explored to improve its efficiency and reduce its environmental impact.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-N-phenylacetamide involves the reaction between 3-chloroaniline and acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an intermediate stage where N-acetyl-3-chloroaniline is formed, which is then treated with sodium hydroxide to yield the final product.
Applications De Recherche Scientifique
Chloroacetanilide has been widely used in scientific research for its various properties, including its ability to act as a building block for the synthesis of other organic compounds. It has been used in the synthesis of various herbicides such as acetochlor, alachlor, and butachlor, which are widely used in agriculture.
Propriétés
Formule moléculaire |
C14H12ClNO |
|---|---|
Poids moléculaire |
245.7 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-6-4-5-11(9-12)10-14(17)16-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
Clé InChI |
DOIBYDHHPCBORR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)




![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)

